1,2-Dimorpholinoethane

Description

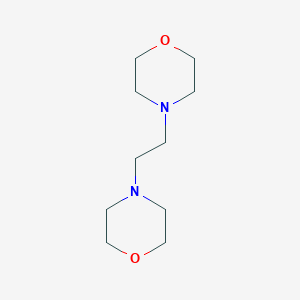

Structure

3D Structure

Properties

IUPAC Name |

4-(2-morpholin-4-ylethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQKCMFVJWNKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061914 | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1723-94-0 | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(ethane-1,2-diyl)bismorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dimorpholinoethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7MP8BZX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dimorpholinoethane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME), a versatile diamine with significant applications in catalysis and coordination chemistry. The content herein is structured to deliver not just data, but a field-proven perspective on the compound's properties, synthesis, and practical utility for researchers, scientists, and professionals in drug development and material science.

Nomenclature and Core Identifiers

Correctly identifying a chemical compound is the bedrock of reproducible science. This compound is known by several synonyms, and its core identifiers are crucial for database searches and regulatory compliance. The primary IUPAC name is 4,4′-(Ethane-1,2-diyl)dimorpholine, which unambiguously describes the structure of two morpholine rings linked by an ethane bridge at their nitrogen atoms.[1]

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure of 4,4′-(Ethane-1,2-diyl)dimorpholine.

| Identifier | Value | Source(s) |

| Preferred IUPAC Name | 4,4′-(Ethane-1,2-diyl)dimorpholine | [1] |

| Other IUPAC Name | 4-(2-morpholin-4-ylethyl)morpholine | [1] |

| CAS Number | 1723-94-0 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Synonyms | 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine | [1][2] |

Physicochemical Properties

Understanding the fundamental physicochemical properties of DME is essential for its proper handling, storage, and application in experimental design. It is a solid at room temperature with a relatively low melting point.[1] Its solubility in water is a key attribute for its use in various formulations.

| Property | Value | Unit | Source(s) |

| Molar Mass | 200.28 | g·mol⁻¹ | [1] |

| Appearance | White to off-white solid | - | [1][2] |

| Melting Point | 75 | °C | [1] |

| Boiling Point | 276.2 (at 760 mmHg) | °C | [3] |

| Density | 1.05 | g/cm³ | [3] |

| Flash Point | 79.6 | °C | [3] |

| Solubility | Soluble in water | - |

Synthesis of this compound

Reaction Mechanism and Rationale

The synthesis of this compound is typically achieved via a classical nucleophilic substitution pathway. The core principle involves the dialkylation of morpholine with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.

Causality in Experimental Design:

-

Choice of Reagents: Morpholine serves as the nucleophile, with its secondary amine nitrogen attacking the electrophilic carbons of the dihaloethane. 1,2-dihaloethanes are chosen as they provide the two-carbon ethylene bridge.

-

Stoichiometry: A molar ratio of at least two equivalents of morpholine to one equivalent of the dihaloethane is required to ensure both ends of the ethane bridge are substituted. An excess of morpholine can also serve as the base to neutralize the hydrogen halide byproduct.

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is often added.[4] Its role is to scavenge the hydrohalic acid (e.g., HCl) formed during the reaction. This is critical because the protonation of the morpholine nitrogen would deactivate it as a nucleophile, halting the reaction. Using an external base is more efficient than relying on excess morpholine.

-

Solvent: A polar aprotic solvent like acetone is suitable as it can dissolve the reactants but does not participate in the reaction.[4]

Diagram 2: General Synthesis of this compound

Caption: Nucleophilic substitution reaction for DME synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility, based on established synthetic methods.[4]

Materials:

-

Morpholine (2.0 molar equivalents)

-

1,2-Dibromoethane (1.0 molar equivalent)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.2 molar equivalents)

-

Acetone (anhydrous)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate and acetone. Begin stirring to create a suspension.

-

Addition of Morpholine: Add morpholine to the stirring suspension.

-

Addition of Dihaloalkane: Slowly add 1,2-dibromoethane dropwise to the mixture at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Filtration: Once the reaction is complete, filter the mixture to remove the potassium carbonate and the potassium bromide salt formed.

-

Work-up - Solvent Removal: Transfer the filtrate to a rotary evaporator to remove the acetone solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound. The choice of purification method depends on the scale and desired purity.

Key Applications in Research and Development

The unique structure of DME, featuring two tertiary amine nitrogens, makes it a valuable molecule in both industrial and research settings.

Role as a Gelling Catalyst in Polyurethane Systems

In polymer chemistry, DME functions as a highly effective amine catalyst for the production of polyurethane (PU) foams.[1] The two tertiary amine sites can activate the isocyanate-polyol reaction, which is the fundamental chemistry of polyurethane formation. The lone pair of electrons on the nitrogen atoms interacts with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. This catalytic activity promotes the gelling reaction, leading to the formation of the polymer network.

Utility as a Bidentate Ligand in Coordination Chemistry

The two nitrogen atoms in DME are separated by a flexible ethane bridge, allowing them to act as an excellent bidentate ligand.[1] This means the molecule can coordinate to a single metal center through both nitrogen atoms, forming a stable five-membered chelate ring.

This property is leveraged to synthesize novel transition metal complexes.[1] These complexes have been explored for various applications, including their potential as antibacterial agents.[1] The coordination of DME to a metal center can modulate the metal's electronic properties and steric environment, influencing its reactivity and biological activity.

Diagram 3: Workflow for Application as a Bidentate Ligand

Caption: Experimental workflow for creating and testing DME metal complexes.

Predicted Spectroscopic Profile

While a comprehensive, publicly available dataset of experimental spectra for this compound is not readily accessible, its structure allows for an accurate prediction of its key spectroscopic features. This predictive analysis is a vital tool for reaction monitoring and quality control.

Predicted ¹H NMR Spectrum

Due to the molecule's symmetry, a simple ¹H NMR spectrum is expected. Protons in identical chemical environments will produce a single signal.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 - 3.7 ppm | Triplet | 8H | -O-CH₂ -CH₂-N- | Protons adjacent to the electronegative oxygen atom are deshielded and shifted downfield. |

| ~ 2.5 - 2.6 ppm | Triplet | 8H | -O-CH₂-CH₂ -N- | Protons adjacent to the nitrogen atom are less deshielded than those next to oxygen. |

| ~ 2.4 - 2.5 ppm | Singlet | 4H | -N-CH₂ -CH₂ -N- | Protons on the central ethane bridge are in a symmetrical environment, leading to a single peak. |

Predicted ¹³C NMR Spectrum

Similarly, the ¹³C NMR spectrum should be simple, reflecting the molecular symmetry.

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| ~ 67 ppm | -O-C H₂-CH₂-N- | Carbons bonded to oxygen are significantly deshielded. |

| ~ 54 ppm | -N-C H₂-CH₂-N- | Carbons of the central ethane bridge. |

| ~ 50 ppm | -O-CH₂-C H₂-N- | Carbons in the morpholine ring adjacent to the nitrogen. |

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify key functional groups. For DME, the spectrum would be dominated by alkane and amine/ether stretches.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2800 | Strong | C-H Alkane Stretching |

| 1450 - 1380 | Medium | C-H Alkane Bending |

| 1200 - 1050 | Strong | C-N Stretching (Tertiary Amine) |

| 1150 - 1085 | Strong | C-O-C Stretching (Ether) |

Predicted Mass Spectrum (Electron Ionization)

In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak and characteristic fragmentation patterns are expected.

-

Molecular Ion (M⁺): A peak at m/z = 200 would correspond to the molecular weight of the compound.

-

Major Fragmentation: The most likely fragmentation would be the cleavage of the central C-C bond of the ethane bridge, resulting in a prominent fragment ion at m/z = 100, corresponding to the [C₅H₁₀NO]⁺ fragment (a morpholino-methyl cation). This would likely be the base peak due to its stability.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance.

-

Hazards: It is corrosive and can cause serious eye damage.[1] It is also an irritant to the skin and respiratory system and may cause an allergic skin reaction.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

References

-

Wikipedia. This compound. [Link]

-

ResearchGate. Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. [Link]

-

Haz-Map. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]

-

PubChem. Morpholine, 4,4'-(1,2-ethanediyl)bis-. [Link]

-

Chemsrc. Morpholine,4,4'-(1,2-ethanediyl)bis- | CAS#:1723-94-0. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

Sources

A Technical Guide to 1,2-Dimorpholinoethane (CAS 1723-94-0): Synthesis, Coordination Chemistry, and Catalytic Potential

Section 1: Executive Summary

This technical guide provides an in-depth examination of 1,2-Dimorpholinoethane (CAS 1723-94-0), a symmetrical diamine characterized by two morpholine rings linked by an ethylene bridge. Its structure confers a potent bidentate chelating ability, making it a valuable ligand in coordination chemistry and a versatile building block in materials science. This document details the compound's fundamental physicochemical properties, outlines a robust and validated synthesis protocol, and provides methodologies for its structural characterization. The core of this guide explores its primary application as a bidentate ligand, including the synthesis of transition metal complexes and a discussion of the mechanistic principles that underpin its utility in catalysis, drawing parallels with established ligand systems. Finally, we address critical safety and handling protocols to ensure its responsible use in a research and development setting.

Section 2: Molecular Overview & Physicochemical Properties

This compound, also known by its IUPAC name 4,4'-(Ethane-1,2-diyl)dimorpholine, is a nitrogen-oxygen heterocyclic organic compound.[1] The molecule's key feature is the presence of two tertiary amine nitrogen atoms, which are positioned to act as a bidentate ligand, capable of coordinating to a single metal center to form a stable five-membered ring. This structural motif is central to its chemical reactivity and applications.

| Property | Value | Source(s) |

| CAS Number | 1723-94-0 | [1][2][3] |

| IUPAC Name | 4,4'-(Ethane-1,2-diyl)dimorpholine | [1] |

| Synonyms | 1,2-Di-N-morpholinylethane, 4,4'-Ethylenedimorpholine | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][4] |

| Molar Mass | 200.28 g·mol⁻¹ | [1][4][5] |

| Appearance | White solid/crystals | [1][3] |

| Melting Point | 75 °C | [1][5] |

| EC Number | 217-026-5 | [1] |

| Structure (SMILES) | C1COCCN1CCN2CCOCC2 | [1][4] |

Section 3: Synthesis and Purification

The most direct and common synthesis of this compound involves the nucleophilic substitution of a 1,2-dihaloethane with morpholine. This reaction leverages the nucleophilicity of the secondary amine in morpholine to displace the halide leaving groups.

Causality in Experimental Design

The choice of a base, such as potassium carbonate (K₂CO₃), is critical. It acts as a scavenger for the hydrohalic acid (e.g., HBr) byproduct formed during the reaction.[6] This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic and halt the reaction. Acetone is a suitable solvent as it readily dissolves the reactants and is relatively inert under these conditions. The reaction is typically conducted overnight at room temperature to ensure completion.[6]

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

Significance in Catalysis

Bidentate ligands are foundational in homogeneous catalysis. [7]By occupying two coordination sites, this compound can:

-

Enhance Catalyst Stability: The chelate effect reduces ligand dissociation from the metal center, preventing catalyst decomposition.

-

Influence Reactivity: The fixed bite angle and steric profile of the ligand can fine-tune the electronic and steric environment of the metal center, influencing the rates and selectivity of catalytic steps like oxidative addition and reductive elimination in cross-coupling cycles. [7][8]* Direct Stereochemistry: In more complex, chiral analogues, such ligands are essential for enantioselective catalysis.

Protocol: Synthesis of a Bis(this compound)copper(II) Complex

This protocol describes the formation of a representative coordination complex, demonstrating the ligand's function.

-

Ligand Solution: Dissolve this compound (2.1 equivalents) in 20 mL of warm ethanol in a 50 mL flask.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (1.0 equivalent) in 10 mL of ethanol. The solution should be light blue.

-

Complexation: Slowly add the copper(II) chloride solution to the stirring ligand solution. An immediate color change to a deep blue or purple should occur, indicating complex formation.

-

Precipitation: Stir the reaction mixture at room temperature for 1 hour. If a precipitate forms, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid complex by vacuum filtration.

-

Washing: Wash the product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

-

Drying: Dry the complex under vacuum. The resulting solid can be characterized by techniques like UV-Vis spectroscopy and elemental analysis.

Section 6: Applications and Future Outlook

This compound and its derivatives are utilized in several fields:

-

Polyurethane Catalysis: The two accessible tertiary amine sites make it an effective catalyst for polyurethane foam production. [1]* Antibacterial Agents: Transition metal complexes prepared from this ligand have been investigated for their antibacterial properties, leveraging the synergistic effects of the metal ion and the organic ligand. [1][2][3]* Drug Development: While not a drug itself, its role as a versatile ligand and building block makes it relevant in the synthesis of more complex molecules that may have therapeutic potential. The principles of rational drug design often rely on such foundational scaffolds. [9][10]* Catalysis Research: As a strong, electron-donating bidentate nitrogen ligand, it serves as an analogue to widely-used but more air-sensitive phosphine ligands (e.g., 1,2-bis(dialkylphosphino)ethanes). [7]There is significant potential for its application in catalytic reactions such as cross-coupling, hydrogenation, and hydroformylation, particularly where stable, electron-rich metal centers are required.

Section 7: Safety, Handling, and Storage

Safe handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with several hazards.

Note on Conflicting Data: Researchers should be aware that different suppliers may provide conflicting Safety Data Sheets (SDS). For instance, some sources classify the compound as non-hazardous,[11] while authoritative databases like ECHA list specific hazards. [1]It is imperative to consult the SDS provided by your specific vendor and to handle the chemical with caution, assuming the higher hazard classification.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Skin Corrosion/Irritation | GHS05: Corrosive, GHS07: Exclamation mark | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | GHS05: Corrosive, GHS07: Exclamation mark | H318: Causes serious eye damage, H319: Causes serious eye irritation |

| Skin Sensitization | GHS07: Exclamation mark | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity | GHS07: Exclamation mark | H335: May cause respiratory irritation |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [11]* First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [12] * Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction occurs, seek medical attention. [1] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [1][12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [13]

-

Section 8: References

-

This compound - Wikipedia. (Source: Wikipedia) [Link]

-

Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. (Source: ResearchGate) [Link]

-

A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. (Source: National Institutes of Health) [Link]

-

1723-94-0 - ChemBK. (Source: ChemBK) [Link]

-

This compound - gsrs. (Source: gsrs.ncats.nih.gov) [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (Source: Chemistry Steps) [Link]

-

NMR-spectroscopic analysis of mixtures: from structure to function. (Source: National Institutes of Health) [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (Source: National Institutes of Health) [Link]

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (Source: PubMed Central) [Link]

-

Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance following Oral and Percutaneous Administration. (Source: MDPI) [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1723-94-0 | CAS DataBase [m.chemicalbook.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.fi [fishersci.fi]

4-(2-morpholin-4-ylethyl)morpholine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 4-(2-morpholin-4-ylethyl)morpholine

Authored by a Senior Application Scientist

This guide provides a detailed technical protocol and scientific rationale for the synthesis of 4-(2-morpholin-4-ylethyl)morpholine, a symmetrical tertiary amine of interest in medicinal chemistry and materials science. The morpholine heterocycle is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The title compound, featuring two morpholine rings linked by an ethylene bridge, serves as a versatile building block and ligand.

This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, moving beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and ensure a reproducible and validated protocol.

Core Synthesis Strategy: Retrosynthetic Analysis and Mechanistic Overview

The logical and most common approach to constructing 4-(2-morpholin-4-ylethyl)morpholine is through nucleophilic substitution. A retrosynthetic analysis reveals two primary pathways originating from the readily available and inexpensive starting material, morpholine.

The most reliable and high-yielding of these strategies involves a two-step sequence:

-

Activation: Conversion of a stable precursor, 2-morpholinoethan-1-ol, into a reactive electrophile, 4-(2-chloroethyl)morpholine. This is achieved by substituting the hydroxyl group with a chloride, an excellent leaving group.

-

Alkylation: N-alkylation of a second morpholine molecule with the synthesized 4-(2-chloroethyl)morpholine via a classical bimolecular nucleophilic substitution (SN2) reaction.

This guide will focus on this robust two-step protocol, as it offers excellent control and generally provides a cleaner product compared to direct reactions with dihaloethanes, which can be prone to over-alkylation and polymerization.

Experimental Protocols and Mechanistic Justification

Part I: Synthesis of the Key Intermediate: 4-(2-Chloroethyl)morpholine

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is particularly effective for primary alcohols as the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

Mechanism: The alcohol's oxygen atom attacks the electrophilic sulfur of thionyl chloride. Following proton transfer and collapse of the intermediate, a chlorosulfite ester is formed. In the presence of a catalytic amount of dimethylformamide (DMF), a Vilsmeier-Haack type intermediate is formed, which facilitates the final nucleophilic attack by the chloride ion, releasing sulfur dioxide and regenerating the catalyst.

Detailed Step-by-Step Protocol: [3]

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 2-morpholinoethan-1-ol (13.1 g, 0.1 mol) dissolved in dichloromethane (DCM, 100 mL).

-

Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes. A catalytic amount of DMF (2-3 drops) can be added to the alcohol solution prior to cooling.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 100 g). Basify the aqueous solution to a pH of 10-11 with a saturated sodium bicarbonate or sodium hydroxide solution to neutralize excess acid and deprotonate the morpholinium salt.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield 4-(2-chloroethyl)morpholine as a colorless to pale yellow oil.

Table 1: Reagents and Conditions for 4-(2-Chloroethyl)morpholine Synthesis

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |

| 2-morpholinoethan-1-ol | 131.17 | 13.1 g | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g (8.0 mL) | 1.1 | Chlorinating Agent |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

| Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic | Catalyst |

| Temperature | - | 0 °C to 40 °C | - | Reaction Condition |

| Reaction Time | - | 4-6 hours | - | Reaction Condition |

| Expected Yield | 149.62 | ~70-85% |

Part II: Synthesis of 4-(2-morpholin-4-ylethyl)morpholine

This final step is a straightforward N-alkylation. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon of the chloroethyl group and displacing the chloride ion. Since this reaction generates one equivalent of hydrochloric acid, a base is required. Using an excess of morpholine is a common and efficient strategy, where one equivalent acts as the nucleophile and a second equivalent acts as the base to quench the HCl, forming morpholinium hydrochloride.

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-(2-chloroethyl)morpholine (7.5 g, 0.05 mol) and morpholine (13.1 g, 13.1 mL, 0.15 mol). The use of a solvent like acetonitrile or DMF is optional but can aid in homogenization.

-

Reaction: Heat the stirred mixture to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, add water (50 mL) to the reaction mixture. The byproduct, morpholinium hydrochloride, will dissolve in the aqueous phase.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 40 mL).

-

Washing: Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 30 mL) to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-(2-morpholin-4-ylethyl)morpholine.

Table 2: Reagents and Conditions for Final Product Synthesis

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Role |

| 4-(2-Chloroethyl)morpholine | 149.62 | 7.5 g | 1.0 | Electrophile |

| Morpholine | 87.12 | 13.1 g (13.1 mL) | 3.0 | Nucleophile & Base |

| Temperature | - | 80-90 °C | - | Reaction Condition |

| Reaction Time | - | 8-12 hours | - | Reaction Condition |

| Expected Yield | 200.28 | ~80-90% |

Overall Synthesis Workflow and Safety Considerations

The entire process can be visualized as a linear sequence from a commercially available amino alcohol to the final product.

Safety and Handling:

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Morpholine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

-

Work-up Procedures: The initial quenching steps of both reactions are exothermic and involve gas evolution (HCl, SO₂). Perform additions slowly and with adequate cooling.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The ¹H NMR spectrum should show characteristic triplets for the ethylene bridge protons and multiplets for the morpholine ring protons, with integrals corresponding to the correct proton count.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (200.28 g/mol ).[4] Electron impact (EI) or electrospray ionization (ESI) can be used.

This guide provides a robust and well-vetted protocol for the synthesis of 4-(2-morpholin-4-ylethyl)morpholine. By understanding the rationale behind each step, from reagent choice to reaction conditions, researchers can confidently reproduce this procedure and adapt it as needed for their specific applications.

References

-

ChemSynthesis. (2024). 4-(2-morpholin-4-yl-ethyl)-morpholine. Available at: [Link]

-

Academic Journals. (n.d.). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Available at: [Link]

-

Pakistan Journal of Chemistry. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Available at: [Link]

-

PubChem. (n.d.). Morpholine, 4-(2-(1-methyl-2-(4-morpholinyl)ethoxy)ethyl)-. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

PubChem. (n.d.). 4-(2-Piperazin-1-yl-ethyl)-morpholine. Available at: [Link]

-

Wikipedia. (n.d.). Morpholine. Available at: [Link]

-

ACS Omega. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

-

PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

- Google Patents. (n.d.). CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Available at: [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

-

YouTube. (2022). Morpholine Preparation from Diethanolamine. Available at: [Link]

- Google Patents. (n.d.). US6111100A - Preparation of bis(2-morpholinoethyl) ether.

-

ResearchGate. (2021). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-chloroethyl morpholine. Available at: [Link]

-

ResearchGate. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)morpholine. Available at: [Link]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

From Chemistry Towards Technology Step-By-Step. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. Available at: [Link]

-

ResearchGate. (2024). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structure of bis[μ-N,N-bis(2-aminoethyl)ethane-1,2-diamine]bis[N,N-bis(2-aminoethyl)ethane-1,2-diamine]-μ4-oxido-hexa-μ3-oxido-octa-μ2-oxido-. Available at: [Link]

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

Sources

Physical properties of 1,2-Dimorpholinoethane solid

An In-Depth Technical Guide to the Physical Properties of 1,2-Dimorpholinoethane Solid

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physical properties of solid this compound (DMDE), a key chemical intermediate and catalyst. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data with field-proven methodologies for thorough solid-state characterization. Where experimental data for DMDE is not publicly available, this guide presents validated, step-by-step protocols for its determination, establishing a framework for complete physical property profiling.

Introduction to this compound (DMDE)

This compound (CAS No: 1723-94-0), with the IUPAC name 4,4'-(Ethane-1,2-diyl)dimorpholine, is a symmetrical diamine featuring two morpholine rings connected by an ethane linker.[1] At room temperature, it exists as a solid crystalline substance.[2][3] Its molecular structure, containing two tertiary amine groups, makes it a valuable catalyst, particularly in the production of polyurethane foams.[1] Furthermore, its ability to act as a bidentate ligand allows for the formation of transition metal complexes, which have been investigated for applications such as antibacterial agents.[1][3]

Given its utility in industrial and research settings, a thorough understanding of its solid-state properties is critical for process optimization, formulation development, quality control, and ensuring long-term stability. This guide delves into the key physical characteristics of solid DMDE.

Molecular Structure:

Caption: 2D representation of the this compound molecule.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. While some values are experimentally determined, others are estimates and should be confirmed with targeted analysis for critical applications.

| Property | Value | Source(s) |

| CAS Number | 1723-94-0 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 75 °C | [2][3][5] |

| Boiling Point | 338.01 °C (rough estimate) | [2][3] |

| Density | 1.0548 g/cm³ (rough estimate) | [2][3] |

| Solubility in Water | Soluble | [3] |

Crystallographic Properties and Polymorphism

The spatial arrangement of molecules in the solid state dictates many of a material's bulk properties, including solubility, stability, and melting point. X-ray crystallography is the definitive technique for determining this three-dimensional structure.[6]

Current State of Knowledge

As of the date of this guide, no public crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. The absence of this data represents a significant knowledge gap for this compound.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[6] Different polymorphs of the same compound can have distinct physical properties. For pharmaceutical applications, identifying and controlling polymorphism is a regulatory requirement and crucial for ensuring consistent product performance and stability. Given the conformational flexibility of the morpholine rings and the central ethane linker, the potential for polymorphism in DMDE should be thoroughly investigated.

Experimental Protocol: X-ray Diffraction (XRD)

To elucidate the crystal structure and investigate polymorphism, a combination of Single-Crystal and Powder XRD is required.

A. Single-Crystal X-ray Diffraction (SC-XRD) for Structure Solution

This technique provides the precise atomic arrangement within the crystal lattice.

-

Crystal Growth:

-

Slowly evaporate a solution of DMDE in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone) at a constant temperature.

-

Alternatively, use vapor diffusion by dissolving DMDE in a solvent like chloroform and allowing a less soluble "anti-solvent" like hexane to slowly diffuse into it.

-

The goal is to obtain well-formed, single crystals of approximately 0.1-0.3 mm in size.[7]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head of a single-crystal diffractometer.

-

Maintain the crystal at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation.

-

A beam of monochromatic X-rays is directed at the crystal.

-

Rotate the crystal and collect the diffraction pattern (intensities and positions of diffracted X-rays) on a detector.[8]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Use direct methods or other algorithms (e.g., Patterson methods) to solve the phase problem and generate an initial electron density map.

-

Build and refine the molecular model against the experimental data to determine atomic positions, bond lengths, and bond angles.

-

B. Powder X-ray Diffraction (PXRD) for Polymorph Screening and Phase Identification

PXRD is used to analyze a bulk powder sample, providing a fingerprint of the crystalline phase(s) present.

-

Sample Preparation: Gently grind the solid DMDE sample to a fine, homogeneous powder.

-

Data Acquisition:

-

Place the powder on a flat sample holder.

-

Acquire the diffraction pattern over a range of 2θ angles (e.g., 2° to 40°) using a powder diffractometer.

-

-

Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is unique to a specific crystal form. Different polymorphs will produce different patterns. This technique is essential for routine quality control and for analyzing samples generated from polymorph screens (e.g., recrystallization from various solvents under different conditions).

Thermal Properties

Thermal analysis techniques are essential for determining the stability, melting behavior, and purity of a solid compound.

Caption: Workflow for Thermal Analysis of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and phase transitions.[9]

Experimental Protocol:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of solid DMDE into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Analysis Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a low temperature (e.g., 0 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 100 °C).

-

Cool the sample back to the starting temperature.

-

Perform a second heating cycle to observe the behavior of the melt-recrystallized material.

-

-

Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[9]

Experimental Protocol:

-

Sample Preparation: Weigh 5-10 mg of solid DMDE into a ceramic or aluminum TGA pan.

-

Analysis Program:

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, like nitrogen).

-

-

Data Interpretation: A plot of mass versus temperature is generated. A sharp decrease in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the material's thermal stability.

Spectroscopic Characterization

Spectroscopic techniques provide information about the molecular structure and bonding within the solid material.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the sample, identifying characteristic functional groups.

Experimental Protocol:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid DMDE powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: For DMDE, characteristic peaks would include C-H stretching from the alkyl chains (~2850-2960 cm⁻¹), C-O stretching from the ether linkage in the morpholine ring (~1115 cm⁻¹), and C-N stretching vibrations (~1000-1250 cm⁻¹).

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.[11]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a glass vial.

-

Data Acquisition: Excite the sample with a monochromatic laser (e.g., 785 nm) and collect the scattered light.

-

Expected Signals: Raman is excellent for fingerprinting crystalline materials. For DMDE, strong signals corresponding to the C-C and C-N backbone stretches and ring breathing modes of the morpholine units are expected.[3][12]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹H, ¹⁵N) in the solid state. It is a powerful tool for distinguishing between different polymorphs, which can exhibit different chemical shifts due to variations in their crystal packing.

Experimental Protocol:

-

Sample Preparation: Pack the solid DMDE powder into a zirconia rotor.

-

Data Acquisition:

-

Perform ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) experiments. Magic-angle spinning is crucial to average out anisotropic interactions and obtain high-resolution spectra.[13]

-

Proton decoupling is used to remove broadening from ¹H-¹³C dipolar couplings.

-

-

Data Interpretation: The resulting spectrum will show distinct peaks for each chemically non-equivalent carbon atom in the molecule. The number of peaks and their chemical shifts can confirm the structure and may indicate the presence of multiple molecules in the asymmetric unit of the crystal or the existence of different polymorphs.

Solubility Profile

Determining the solubility of a compound in various solvents is fundamental for designing crystallization processes, formulations, and purification methods.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane).

-

Sample Preparation: Add an excess amount of solid DMDE to a known volume of each solvent in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included (filtration through a syringe filter may be necessary).

-

Quantify the concentration of DMDE in the supernatant using a suitable analytical technique, such as HPLC-UV, GC-MS, or by gravimetric analysis after solvent evaporation.[4][14]

-

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[1] This is a critical parameter as moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a small, accurately weighed amount (5-15 mg) of DMDE onto the sample pan of a gravimetric sorption analyzer.[15]

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable weight is achieved. This establishes the dry reference mass.

-

Sorption/Desorption Isotherm:

-

Subject the sample to a stepwise increase in relative humidity (e.g., 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C).

-

At each step, monitor the mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Once the maximum RH is reached, perform a desorption cycle by decreasing the RH in the same stepwise manner.

-

-

Data Analysis and Classification:

-

Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.

-

The degree of hygroscopicity can be classified based on the mass increase at a specific RH (e.g., 80% RH at 25 °C), following pharmacopeial guidelines.[1]

-

Particle Size and Morphology

The size and shape of solid particles can influence bulk properties such as flowability, dissolution rate, and handling characteristics.

Experimental Protocol: Scanning Electron Microscopy (SEM)

-

Sample Preparation:

-

Mount a small amount of the DMDE powder onto an SEM stub using double-sided carbon tape.

-

To prevent charging under the electron beam, coat the sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

-

-

Imaging:

-

Introduce the sample into the SEM vacuum chamber.

-

Scan the sample with a focused beam of electrons.

-

Collect the secondary electrons emitted from the sample surface to generate high-magnification images of the particle morphology.[16]

-

-

Analysis: The resulting images reveal the shape, size distribution, and surface texture of the crystals.

Safety and Handling

This compound is classified as a corrosive solid.[1] It can cause severe skin burns and eye damage.[17] Proper handling is essential to ensure personnel safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the solid.[18][19]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[18][19]

-

Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Conclusion and Future Work

This compound is a valuable chemical with established utility. This guide has consolidated its known physical properties and, more importantly, provided a comprehensive roadmap of standardized experimental procedures for its complete solid-state characterization. The most significant data gaps are in its crystallography, where no public structure exists. Future research should prioritize single-crystal X-ray diffraction to determine its definitive molecular structure and a thorough polymorph screen to understand its solid-form landscape. The protocols outlined herein for thermal analysis, spectroscopy, solubility, hygroscopicity, and morphology provide the necessary framework for researchers to generate the robust data required for advanced applications in pharmaceutical and materials science.

References

-

This compound - Wikipedia. (URL: [Link])

-

Cas 1723-94-0,4,4'-(ethane-1,2-diyl)bismorpholine - LookChem. (URL: [Link])

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (URL: [Link])

-

1723-94-0 - ChemBK. (URL: [Link])

-

Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (URL: [Link])

-

Solubility test/ Organic lab - YouTube. (URL: [Link])

-

Conformations of Morpholine in Liquid and Adsorbed on Gold Nanoparticles Explored by Raman Spectroscopy and Theoretical Calculations | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

-

Solubility test for Organic Compounds. (URL: [Link])

-

What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (URL: [Link])

-

Thermal characterization of diamine microcapsules. (a,b) TGA and DSC... - ResearchGate. (URL: [Link])

-

Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. (URL: [Link])

-

Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (URL: [Link])

-

Organic Chemistry: Introduction to Solubility | SALTISE. (URL: [Link])

-

Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films - MDPI. (URL: [Link])

-

(PDF) Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O - ResearchGate. (URL: [Link])

-

Figure 2. Various approaches for synthesis of morpholine The various... - ResearchGate. (URL: [Link])

-

GHS SDS - Stonhard. (URL: [Link])

-

Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. (URL: [Link])

-

Infrared and Raman spectra of heterocyclic compounds—III - Scilit. (URL: [Link])

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (URL: [Link])

-

Comparative DSC kinetics of the reaction of DGEBA with aromatic diamines. | Request PDF. (URL: [Link])

-

Expanding complex morpholines using systematic chemical diversity - ACS Fall 2025. (URL: [Link])

-

I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

Recognizing the NMR pattern for morpholine - ACD/Labs. (URL: [Link])

-

Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - MDPI. (URL: [Link])

-

Using the SEM to measure crystal structures - News - Compound Semiconductor. (URL: [Link])

-

Analyzing Thin Crystals with an Electron Microscope - AZoM. (URL: [Link])

-

1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal - CCDC. (URL: [Link])

-

Small molecule crystallography - Excillum. (URL: [Link])

-

Figure 1. SEM images of different crystal shapes produced using various... - ResearchGate. (URL: [Link])

-

Introduction to Scanning Electron Microscopy (SEM) - YouTube. (URL: [Link])

-

Characterization of the solid-state: spectroscopic techniques - PubMed. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

-

X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (URL: [Link])

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. (URL: [Link])

-

Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

-

(PDF) A comprehensive approach to X-ray crystallography for drug discovery at a synchrotron facility — The example of Diamond Light Source - ResearchGate. (URL: [Link])

Sources

- 1. asiapharmaceutics.info [asiapharmaceutics.info]

- 2. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. excillum.com [excillum.com]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 10. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

- 12. researchgate.net [researchgate.net]

- 13. acdlabs.com [acdlabs.com]

- 14. chem.ws [chem.ws]

- 15. pharmainfo.in [pharmainfo.in]

- 16. m.youtube.com [m.youtube.com]

- 17. stonhard.ca [stonhard.ca]

- 18. chemical.kao.com [chemical.kao.com]

- 19. diplomatacomercial.com [diplomatacomercial.com]

An In-depth Technical Guide to 1,2-Dimorpholinoethane (C₁₀H₂₀N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-Dimorpholinoethane (DME), a versatile diamine with significant applications in catalysis and coordination chemistry. From its molecular structure and synthesis to its role in polyurethane formation and as a ligand in bioactive metal complexes, this document serves as a detailed resource for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₀H₂₀N₂O₂, is a symmetrical molecule featuring a central ethane bridge connecting the nitrogen atoms of two morpholine rings. This structure imparts unique properties, including its utility as a bidentate ligand and a catalyst.

The IUPAC name for this compound is 4,4'-(Ethane-1,2-diyl)dimorpholine[1]. It is a solid at room temperature with a melting point of approximately 75°C.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molar Mass | 200.28 g/mol | [1] |

| CAS Number | 1723-94-0 | |

| Appearance | Solid | |

| Melting Point | 75 °C | |

| Boiling Point | Not available | |

| Density | Not available |

The molecular structure of DME, characterized by the presence of two tertiary amine groups, is central to its chemical reactivity and applications. The lone pair of electrons on each nitrogen atom allows for the coordination with metal ions and participation in catalytic processes.

Caption: 2D representation of the this compound molecule.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of morpholine with a suitable dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base to neutralize the hydrohalic acid formed during the reaction[2].

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile, displacing the halide ions from the ethane bridge. The use of a base, such as potassium carbonate, is crucial to drive the reaction to completion by scavenging the acid byproduct.

Sources

Spectroscopic data of 1,2-Dimorpholinoethane (NMR, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dimorpholinoethane

Authored by a Senior Application Scientist

Abstract

This compound, also known as 4,4'-(Ethane-1,2-diyl)dimorpholine, is a symmetrical diamine widely utilized as a catalyst in polyurethane production and as a bidentate ligand in the synthesis of transition metal complexes.[1] Its efficacy and the properties of its derivatives are fundamentally dictated by its molecular structure. Therefore, unambiguous structural confirmation and purity assessment are critical for its application in research and industry. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the characterization of this compound. We delve into the theoretical basis for spectral interpretation, present detailed experimental protocols, and provide an analysis of the expected spectral data, grounded in the molecule's inherent symmetry.

Molecular Structure and Symmetry Considerations

A thorough understanding of the molecular structure is a prerequisite for accurate spectral interpretation. This compound (C₁₀H₂₀N₂O₂) possesses a simple yet highly symmetrical structure, consisting of a central ethane bridge connecting the nitrogen atoms of two morpholine rings.

Key Structural Features:

-

Symmetry: The molecule has a center of inversion, making it centrosymmetric. This high degree of symmetry dictates that chemically identical nuclei are also magnetically equivalent, which significantly simplifies the resulting NMR spectra.

-

Morpholine Rings: Both morpholine rings are chemically identical and typically adopt a chair conformation.[2][3]

-

Ethane Bridge: The central -CH₂-CH₂- linker connects the two nitrogen atoms.

The inherent symmetry means we can anticipate a limited number of unique signals in both the ¹H and ¹³C NMR spectra, corresponding to the distinct chemical environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive proof of the structure's symmetry.

Experimental Protocol: NMR Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. The following protocol represents a robust, self-validating methodology for obtaining high-quality spectra.

Step-by-Step Methodology:

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for many organic compounds. For applications requiring aqueous environments, Deuterium Oxide (D₂O) can be used. All chemical shifts reported herein are referenced against Tetramethylsilane (TMS) at 0.00 ppm.[4][5]

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 or 500 MHz).[6][7]

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire a standard single-pulse proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the most common carbon experiment, providing a single peak for each unique carbon environment.[8]

-

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

¹H NMR Spectral Interpretation

Due to the molecule's symmetry, only three distinct proton environments exist. The spectrum is therefore expected to be remarkably simple.

-

Signal A (Ethane Bridge): The four protons on the central ethane bridge (-N-CH₂ -CH₂ -N-) are chemically equivalent. They do not have any non-equivalent neighboring protons to couple with, and thus they will appear as a single, sharp singlet .

-

Signal B (Morpholine N-CH₂): The eight protons on the four carbons adjacent to the nitrogen atoms (-H₂ C-N-CH₂-) are equivalent. These protons are coupled to their neighbors on the carbons adjacent to the oxygen atom. This will result in a triplet .

-

Signal C (Morpholine O-CH₂): The eight protons on the four carbons adjacent to the oxygen atoms (-H₂ C-O-CH₂-) are equivalent. These protons are coupled to their neighbors on the carbons adjacent to the nitrogen atom, also resulting in a triplet .

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethane Bridge (-CH₂-CH₂-) | ~ 2.6 - 2.8 | Singlet (s) | 4H |

| Morpholine N-CH₂ | ~ 2.4 - 2.6 | Triplet (t) | 8H |

| Morpholine O-CH₂ | ~ 3.6 - 3.8 | Triplet (t) | 8H |

Note: Chemical shifts are estimates based on standard values for similar functional groups. The protons on carbons adjacent to oxygen are the most deshielded and appear furthest downfield.[9][10]

¹³C NMR Spectral Interpretation

Similarly, the ¹³C NMR spectrum will display only three signals, corresponding to the three unique carbon environments highlighted in Figure 1.

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Signal Assignment | Expected Chemical Shift (δ, ppm) |

| Ethane Bridge (-C H₂-C H₂-) | ~ 50 - 55 |

| Morpholine N-C H₂ | ~ 52 - 58 |

| Morpholine O-C H₂ | ~ 65 - 70 |

Note: Chemical shifts are estimates based on standard values. Carbons bonded to the electronegative oxygen atom are the most deshielded.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample chamber.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

IR Spectral Interpretation

The IR spectrum of this compound is characterized by absorptions typical of alkanes, ethers, and tertiary amines.

-

C-H Stretching Region (3000-2800 cm⁻¹): Strong, sharp peaks are expected just below 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the CH₂ groups.[13][14]

-

C-H Bending Region (~1450 cm⁻¹): A distinct absorption corresponding to the scissoring/bending vibration of the CH₂ groups will be present.[13]

-

C-O Stretching Region (~1115 cm⁻¹): The most intense and characteristic peak in the spectrum will be the strong C-O-C asymmetric stretch from the ether linkage in the morpholine rings. This is a highly reliable indicator of the morpholine moiety.

-

C-N Stretching Region (1250-1000 cm⁻¹): Absorptions related to C-N stretching of the tertiary amine will appear in this region, often coupled with other vibrations.

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex pattern of peaks unique to the molecule's overall structure, arising from various bending and rocking vibrations.[14]

A key diagnostic feature is the absence of bands for other functional groups, such as a broad O-H stretch (~3300 cm⁻¹) or a sharp C=O stretch (~1700 cm⁻¹), which confirms the purity and identity of the compound.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2950 - 2850 | Strong | C-H (sp³) Stretching |

| ~ 1450 | Medium | CH₂ Bending (Scissoring) |

| ~ 1115 | Very Strong | C-O-C Asymmetric Stretching (Ether) |

| 1250 - 1000 | Medium-Strong | C-N Stretching (Tertiary Amine) |

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high symmetry. ¹H and ¹³C NMR spectra provide definitive structural confirmation, exhibiting only three unique resonances each, which directly reflects the three distinct chemical environments within the molecule. Infrared spectroscopy complements this data by confirming the presence of key functional groups (ether, tertiary amine, alkane C-H) and the absence of impurities. Together, these techniques form a robust analytical toolkit for researchers, scientists, and drug development professionals to verify the identity, purity, and structural integrity of this compound, ensuring its reliable performance in downstream applications.

References

-

This compound-1,2-dithione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

This compound - Wikipedia. Wikipedia. Available at: [Link]

-

Synthesis of this compound 1 and 1-morpholino-3-morpholinium bromide propane 2. ResearchGate. Available at: [Link]

-

This compound-1,2-dithione. National Center for Biotechnology Information. Available at: [Link]

-

Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal. Available at: [Link]

-

General Spectroscopic Techniques and Data Handling. The Royal Society of Chemistry. Available at: [Link]

-

HMDB0000883: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

-

HMDB0254518: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

-

HMDB0031581: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

-

HMDB0254518: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). Human Metabolome Database. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. Available at: [Link]

-

13C-nmr Chemical Shifts of 1, 2, and 3. ResearchGate. Available at: [Link]

-

General Information on NMR Spectroscopy. Royal Society of Chemistry. Available at: [Link]

-

NMR Laboratory 1. University of Chemistry and Technology, Prague. Available at: [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. Available at: [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Proton NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

-

Infrared spectrum of ethane. Doc Brown's Chemistry. Available at: [Link]

-

C-13 nmr spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. Available at: [Link]

-

Infrared spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-1,2-dithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-1,2-dithione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H proton nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dichloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]